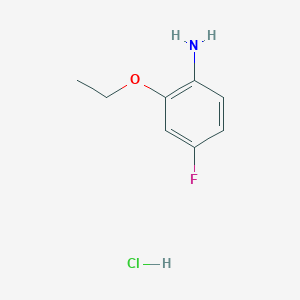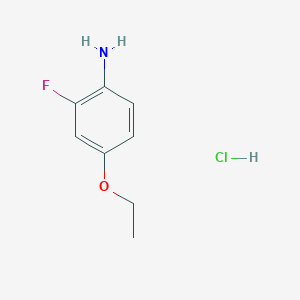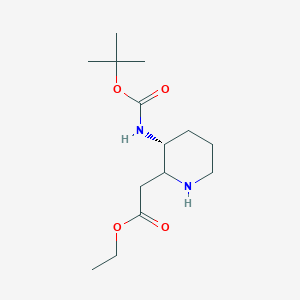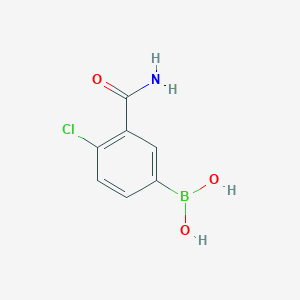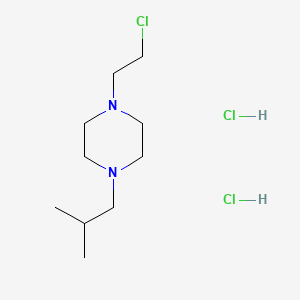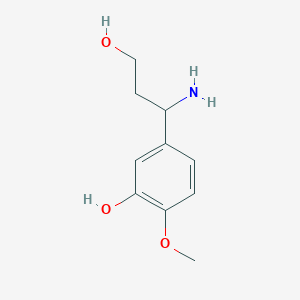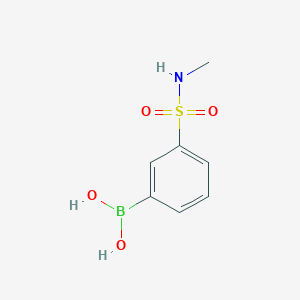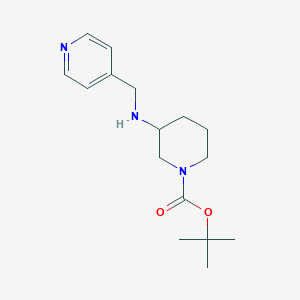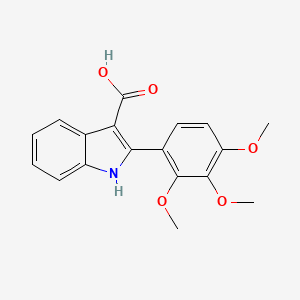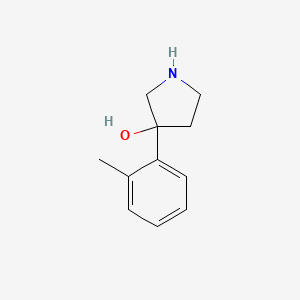
3-(2-Methylphenyl)pyrrolidin-3-ol
Übersicht
Beschreibung
“3-(2-Methylphenyl)pyrrolidin-3-ol” is a chemical compound with the empirical formula C11H15NO . It has a molecular weight of 213.70 .
Molecular Structure Analysis
The molecular structure of “3-(2-Methylphenyl)pyrrolidin-3-ol” can be represented by the SMILES string OC1(CCNC1)C2=CC=CC=C2C.[H]Cl . This indicates that the compound contains a pyrrolidine ring attached to a 2-methylphenyl group.
Physical And Chemical Properties Analysis
The physical form of “3-(2-Methylphenyl)pyrrolidin-3-ol” is solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.
Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
3-(2-Methylphenyl)pyrrolidin-3-ol: is a compound that features a pyrrolidine ring, a five-membered lactam structure that is prevalent in many biologically active compounds. The pyrrolidine ring is a versatile scaffold in drug discovery due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide three-dimensional coverage . This compound can be used to synthesize a variety of derivatives with potential as novel therapeutic agents.
Biological Activity Profiling
Derivatives of pyrrolidine, including 3-(2-Methylphenyl)pyrrolidin-3-ol , have been studied for their biological activities. They have shown promise in various pharmacological applications such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, and more . Research into these activities can lead to the development of new drugs targeting specific diseases.
Organic Synthesis
In organic synthesis, 3-(2-Methylphenyl)pyrrolidin-3-ol can serve as a building block for the construction of complex molecules. Its structure allows for various functionalization reactions, which can be useful in synthesizing a wide range of chemical entities with desired properties for further research .
Pharmacological Research
The pyrrolidine ring found in 3-(2-Methylphenyl)pyrrolidin-3-ol is significant in pharmacology. It can influence the biological profile of drug candidates due to the stereogenicity of carbons and the spatial orientation of substituents, which affects the binding mode to enantioselective proteins . This aspect is crucial in the design of new compounds with specific biological activities.
Chemical Research
3-(2-Methylphenyl)pyrrolidin-3-ol: is also valuable in chemical research, particularly in the study of nitrogen-containing heterocycles. Its role as an intermediate in medicinal and organic chemistry is of high interest due to its potential to be transformed into various bioactive molecules .
Industrial Applications
While specific industrial applications of 3-(2-Methylphenyl)pyrrolidin-3-ol are not extensively documented, its derivatives, such as pyrrolones and pyrrolidinones, are known to be promising scaffolds in the development of pharmaceuticals and agrochemicals. They have been used in the synthesis of various alkaloids and unusual β-amino acids, which are important in several industrial processes .
Zukünftige Richtungen
Pyrrolidine compounds, including “3-(2-Methylphenyl)pyrrolidin-3-ol”, have potential for further exploration in drug discovery due to their versatile structure and the possibility to efficiently explore the pharmacophore space . The design of new pyrrolidine compounds with different biological profiles can be guided by understanding the influence of steric factors on biological activity .
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLQIZRZZDDGGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



